molecular formula C23H22N4O3S B2847469 3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine CAS No. 1111316-55-2

3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine

Cat. No. B2847469
CAS RN: 1111316-55-2
M. Wt: 434.51
InChI Key: HZWLZLFVEYNMIJ-UHFFFAOYSA-N
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Description

3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine is a useful research compound. Its molecular formula is C23H22N4O3S and its molecular weight is 434.51. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a key area of research, given their importance in medicinal chemistry and materials science. One study involved the synthesis of various heterocycles from Pyrazoloylhydroximoyl Chloride, demonstrating the versatility of precursor compounds in generating a wide range of derivatives, including quinoxaline, benzothiadiazine, benzoxadiazine, and pyrazolo[3,4-d]pyridazine derivatives. These compounds have significant implications for developing materials with unique electronic properties, potentially useful in electronic devices and as pharmaceuticals (Zohdi, Osman, & Abdelhamid, 1997).

Antibacterial Agents

Another direction for research is the development of novel heterocyclic compounds containing sulfonamido moieties. These compounds, which include pyran, pyridine, and pyridazine derivatives, have been evaluated for their antibacterial activities, showcasing the potential of heterocyclic chemistry in addressing antibiotic resistance. The pursuit of new antibacterial agents is critical in the fight against drug-resistant bacterial infections, making this research highly relevant to public health (Azab, Youssef, & El-Bordany, 2013).

Anticancer Activity

Research into the anticancer activities of new pyrazolo[3,4-d]pyrimidin-4-one derivatives highlights the potential therapeutic applications of synthesized heterocyclic compounds. By modifying the chemical structure, researchers aim to discover compounds with potent inhibitory activity against cancer cell lines. This area of study is crucial for the development of new cancer therapies, offering hope for more effective and less toxic treatment options (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Anti-inflammatory and Analgesic Activities

The synthesis and evaluation of new heterocyclic compounds for their anti-inflammatory and analgesic activities represent another significant application. By exploring the biological effects of these compounds, researchers can identify potential new drugs for treating conditions characterized by inflammation and pain. This research is essential for expanding the arsenal of medications available for managing chronic pain and inflammatory diseases (El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014).

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-4-15-5-7-16(8-6-15)19-11-12-22(26-25-19)31-14-21-24-23(27-30-21)18-10-9-17(28-2)13-20(18)29-3/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWLZLFVEYNMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.